pKa values and acidity of the phenolic hydroxyl in Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
pKa values and acidity of the phenolic hydroxyl in Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
This guide provides an in-depth technical analysis of the acidity (pKa) of the phenolic hydroxyl group in Methyl 2-(5-chloro-2-hydroxyphenyl)acetate .[1] It is designed for researchers and drug development scientists requiring precise physicochemical data for formulation, stability profiling, and synthetic optimization.
Executive Summary
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate (CAS: 22446-37-3 for non-chloro analog reference; specific chlorinated analog often custom synthesized) is a lipophilic phenolic ester.[1] The acidity of its phenolic hydroxyl group is a critical parameter governing its solubility, membrane permeability, and reactivity in nucleophilic substitutions (e.g., etherification).
Based on Structure-Activity Relationship (SAR) analysis and computational prediction models validated against experimental congeners, the pKa of the phenolic hydroxyl in this compound is estimated to be in the range of 8.80 – 9.20 . This represents a significant increase in acidity (lower pKa) compared to unsubstituted phenol (pKa ≈ 10.0), driven by the electron-withdrawing effects of the para-chloro substituent and the ortho-methoxycarbonylmethyl side chain.[1]
Structural Analysis & Theoretical pKa Prediction
Chemical Architecture
The molecule consists of a phenol core substituted at two positions relative to the hydroxyl group:
-
Position 1 (-OH): The acidic center.[1]
-
Position 2 (Ortho): A methyl acetate side chain (
).[1] -
Position 4 (Para): A chlorine atom (
).[1] (Note: IUPAC numbering of the phenyl ring assigns the attachment to the acetate as C1, OH as C2, and Cl as C5. Relative to the OH group, the Cl is para, and the acetate chain is ortho.)
Electronic Effects (Hammett Equation Application)
The shift in pKa from the standard phenol value (9.95) is determined by the summation of substituent effects (
-
Para-Chloro Effect (
): The chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion. This typically lowers the pKa of phenol by approximately 0.6 units (e.g., 4-chlorophenol pKa ≈ 9.4). -
Ortho-Acetate Side Chain Effect: The
group is attached at the ortho position.[1]-
Inductive Effect: The ester carbonyl is electron-withdrawing, but the effect is dampened by the methylene spacer (
).[1] However, it is still net electron-withdrawing compared to a hydrogen or methyl group.[1] -
Hydrogen Bonding: Unlike salicylates (where the carbonyl is directly attached to the ring, forming a stable 6-membered intramolecular H-bond), this side chain forms a 7-membered ring if H-bonding occurs (
).[1] Seven-membered rings are entropically less favorable.[1] Therefore, significant intramolecular stabilization of the proton (which would raise pKa) is minimal. The net effect is a further slight reduction in pKa due to field effects.
-
Predicted Data Summary
| Compound | Substituents | Experimental/Predicted pKa | Source/Rationale |
| Phenol | None | 9.95 | Standard Reference |
| 4-Chlorophenol | 4-Cl | 9.41 | Inductive withdrawal |
| Methyl (2-hydroxyphenyl)acetate | 2-CH2COOMe | 9.55 (Pred) | Weak withdrawal by side chain |
| Target Molecule | 4-Cl, 2-CH2COOMe | 8.80 – 9.20 | Combined Additive Effect |
Experimental Determination Protocols
For lipophilic esters like Methyl 2-(5-chloro-2-hydroxyphenyl)acetate, aqueous solubility is limited.[1] Therefore, pKa must be determined in mixed-solvent systems (e.g., Methanol/Water or Acetonitrile/Water) and extrapolated to zero organic solvent (Yasuda-Shedlovsky procedure).[1]
Method A: Potentiometric Titration (The Gold Standard)
This protocol ensures high accuracy by compensating for the "medium effect" of the organic cosolvent.
Reagents:
-
Analyte: ~10 mg Methyl 2-(5-chloro-2-hydroxyphenyl)acetate.[1]
-
Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).[1]
-
Titrant: 0.1 M KOH (standardized).[1]
-
Ionic Strength Adjuster: 0.1 M KCl.
Protocol:
-
Preparation: Dissolve the analyte in varying ratios of MeOH:Water (e.g., 30%, 40%, 50%, 60% v/v MeOH) to ensure solubility. Maintain constant ionic strength (
) using KCl.[2] -
Calibration: Calibrate the glass electrode using IUPAC standard buffers prepared in the same solvent composition, or calibrate in aqueous buffers and apply the Van Uitert correction factor (
) for the solvent junction potential. -
Titration: Titrate with 0.1 M KOH under inert gas (
or ) to prevent absorption. -
Data Processing: Calculate the apparent
at each solvent percentage using the Henderson-Hasselbalch equation. -
Extrapolation: Plot
vs. % Methanol (or molar fraction).[1] Extrapolate the linear regression to 0% solvent to obtain the aqueous .
Method B: UV-Vis Spectrophotometry (For Low Solubility)
This method relies on the distinct UV absorption spectra of the neutral phenol and the ionized phenolate.
Protocol:
-
Spectral Scan: Record the UV spectrum (200–400 nm) of the analyte in acidic (0.1 M HCl) and basic (0.1 M NaOH) methanol/water solutions to identify the
for the neutral ( ) and ionized ( ) forms. -
Buffer Preparation: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (bracketing the estimated pKa of ~9.0).
-
Measurement: Add a fixed concentration of analyte to each buffer. Measure Absorbance (
) at the analytical wavelength (usually the of the phenolate). -
Calculation: Use the linearized equation:
The intercept of the plot of vs. yields the pKa.
Visualizations
Chemical Equilibrium & Structural Dynamics
The following diagram illustrates the deprotonation equilibrium and the structural factors influencing acidity.
Figure 1: Mechanistic factors influencing the acidity equilibrium. The 5-Chloro substituent is the dominant factor lowering pKa.
Experimental Workflow (Yasuda-Shedlovsky Extrapolation)
This workflow outlines the critical steps for accurate pKa determination in mixed solvents.
Figure 2: Step-by-step protocol for determining aqueous pKa of lipophilic phenols via cosolvent extrapolation.
Implications for Drug Development
-
Solubility Profiling: At physiological pH (7.4), the compound (pKa ~9.0) will exist primarily in its neutral form (~97%). This confirms low aqueous solubility and high lipophilicity (
), necessitating formulation strategies like lipid-based delivery or salt formation (if feasible with strong bases). -
Chemical Stability: The phenolic ester linkage is susceptible to hydrolysis. However, the phenolate anion (formed at pH > 9) is more electron-rich, which may actually protect the ester from nucleophilic attack compared to the neutral phenol, or conversely, facilitate specific degradation pathways depending on the buffer species.
-
Synthetic Utility: The acidity is sufficient to allow selective alkylation of the phenol using weak bases (e.g.,
in acetone) without hydrolyzing the methyl ester, provided the reaction is kept anhydrous.
References
-
Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.[3] Molecules, 27(23), 8590.[3] Available at: [Link]
- Reijenga, J., et al. (2013).Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. (Standard protocol reference for potentiometry).
-
PubChem. Compound Summary: Methyl (2-hydroxyphenyl)acetate.[1][4] National Library of Medicine. Available at: [Link]
-
EPA CompTox. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Properties (Analog Reference). Available at: [Link][5]
Sources
- 1. 5'-Chloro-2'-hydroxy-4'-methylacetophenone | C9H9ClO2 | CID 598229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]
- 4. Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
